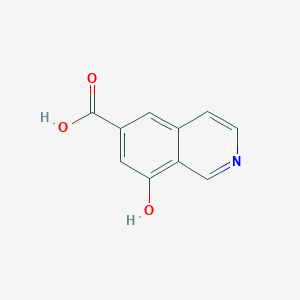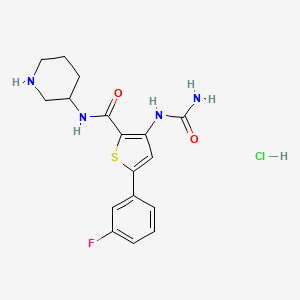
5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperidinyl group, and a ureidothiophene carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the thiophene core. The fluorophenyl group is introduced through a halogenation reaction, followed by the addition of the piperidinyl group via nucleophilic substitution. The ureido group is then formed through a condensation reaction with an isocyanate. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidinyl and ureidothiophene moieties contribute to its overall stability and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride
- 5-(3-Bromophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride
- 5-(3-Methylphenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride
Uniqueness
Compared to its analogs, 5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and binding interactions. This fluorine substitution often results in enhanced metabolic stability and improved pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C17H20ClFN4O2S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H |
InChI Key |
WFZBLOIXZRZEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)
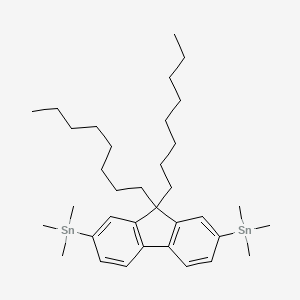


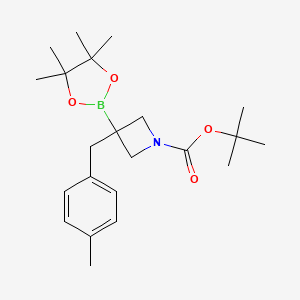
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)


![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
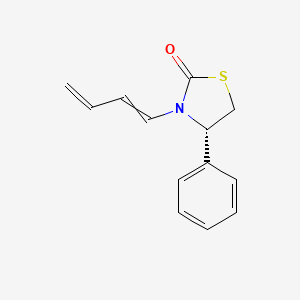

![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)
